molecular formula C12H16O3 B14055175 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14055175
M. Wt: 208.25 g/mol
InChI Key: XQUZGDFCIOYZHA-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is a substituted arylpropanone featuring an ethoxy group (–OCH₂CH₃) at the para-position (4-position) and a hydroxymethyl (–CH₂OH) group at the ortho-position (2-position) on the phenyl ring (Figure 1). The ketone moiety (propan-2-one) contributes to its reactivity in nucleophilic additions and redox reactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

XQUZGDFCIOYZHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, influencing electronic, steric, and solubility properties (Table 1).

Table 1: Substituent Comparison of Arylpropanone Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one Ethoxy (4), Hydroxymethyl (2) –OCH₂CH₃, –CH₂OH C₁₂H₁₆O₃ 208.26 -
1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one Chloro (2), Hydroxymethyl (4) –Cl, –CH₂OH C₁₀H₁₁ClO₂ 198.65
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one Trifluoroethoxy (4) –OCH₂CF₃ C₁₁H₁₁F₃O₂ 232.20
1-(3-(Trifluoromethyl)phenyl)propan-2-one Trifluoromethyl (3) –CF₃ C₁₀H₉F₃O 202.18
1-(4-Hydroxyphenyl)propan-2-one Hydroxyl (4) –OH C₉H₁₀O₂ 150.18
1-(4-Methoxy-2-methylphenyl)propan-1-one Methoxy (4), Methyl (2) –OCH₃, –CH₃ C₁₁H₁₄O₂ 178.23

Key Observations :

  • Electron Effects : Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups are electron-donating, enhancing ring reactivity toward electrophilic substitution. In contrast, chloro (–Cl) and trifluoromethyl (–CF₃) are electron-withdrawing, reducing electron density .
  • Solubility : Hydroxymethyl (–CH₂OH) and hydroxyl (–OH) groups improve aqueous solubility via hydrogen bonding, while trifluoroethoxy (–OCH₂CF₃) and methylthio (–SMe) groups enhance lipophilicity .

Physicochemical and Spectroscopic Properties

NMR Trends :

  • Hydroxymethyl Group : In 1-(2-chloro-4-(hydroxymethyl)phenyl)propan-2-one, the –CH₂OH protons resonate at δ 3.73 (s, 2H) in ¹H NMR, while the ketone carbonyl appears at δ 205.34 ppm in ¹³C NMR .
  • Ethoxy Group : Expected signals for –OCH₂CH₃ would include a triplet (δ ~1.3–1.4) for methyl and a quartet (δ ~4.0) for methylene protons.

Boiling Points : Derivatives with trifluoromethyl or trifluoroethoxy groups (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one) exhibit higher predicted boiling points (~260°C) due to increased molecular weight and polarity .

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